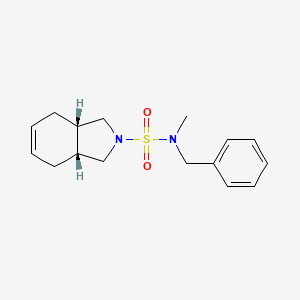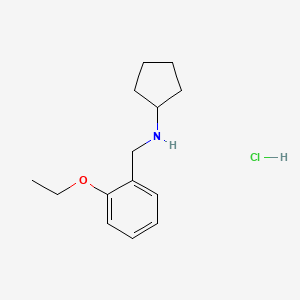![molecular formula C22H28N2O2 B5437355 2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5437355.png)
2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as EPPMP and is used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of EPPMP involves the modulation of the activity of serotonin and dopamine neurotransmitters in the brain. It acts as a partial agonist at the serotonin 5-HT1A receptor, which leads to an increase in serotonin activity. This increase in serotonin activity has been associated with the improvement of mood and reduction of anxiety and stress. EPPMP also acts as an antagonist at the dopamine D2 receptor, which leads to a decrease in dopamine activity. This decrease in dopamine activity has been associated with the reduction of reward and pleasure.
Biochemical and Physiological Effects
EPPMP has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the brain. It has also been found to decrease the levels of dopamine and its metabolite homovanillic acid (HVA) in the brain. EPPMP has been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
EPPMP has several advantages and limitations for lab experiments. One of the advantages is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Another advantage is its partial agonist activity, which makes it a useful tool for studying the effects of partial agonists on neurotransmitter activity. One of the limitations is its relatively low selectivity for the serotonin 5-HT1A receptor, which may lead to off-target effects. Another limitation is its relatively low potency, which may require higher concentrations for achieving significant effects.
Orientations Futures
There are several future directions for the study of EPPMP. One direction is the development of more selective and potent analogs of EPPMP that can be used for studying the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. Another direction is the study of the effects of EPPMP on other neurotransmitter systems, such as the glutamate and GABA systems. The development of EPPMP as a potential therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders is another future direction.
Méthodes De Synthèse
The synthesis of EPPMP involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
EPPMP has been extensively used in scientific research for its pharmacological properties. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic drug. EPPMP has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
Propriétés
IUPAC Name |
2-ethoxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-22-17-20(10-11-21(22)25)18-24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19/h3-11,17,25H,2,12-16,18H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDMVKBKRCHGN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5437277.png)
![2-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5437292.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5437299.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5437306.png)

![2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5437311.png)
![2-ethyl-N-[2-(1H-indol-1-yl)ethyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B5437318.png)
![N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-(3-nitrophenyl)acrylamide](/img/structure/B5437321.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5437327.png)

![ethyl 1-[2-(2-allylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5437345.png)
![5-amino-3-{1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5437350.png)
![5,7-dimethyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5437362.png)
